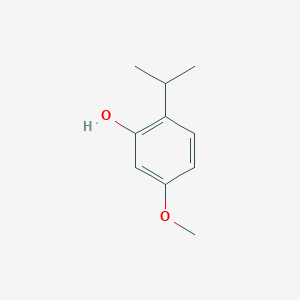
2-Isopropyl-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-methoxyphenol, also known as thymol, is a naturally occurring monoterpene phenol derivative of cymene. It is found in the essential oils of various plants, particularly in thyme. Thymol is known for its pleasant aromatic odor and is widely used for its antiseptic, antibacterial, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
Thymol can be synthesized through several methods. One common laboratory method involves the methylation of o-catechol using potash and dimethyl sulfate . Another method includes the hydrolysis of o-anisidine via its diazonium derivative . Industrially, thymol is often produced by the alkylation of m-cresol with propylene .
化学反応の分析
Types of Reactions
Thymol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone and thymobenzoquinone under specific conditions.
Reduction: It can be reduced to dihydrothymol using hydrogenation techniques.
Substitution: Thymol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothymol.
Substitution: Various substituted thymol derivatives depending on the reagent used.
科学的研究の応用
Thymol has a wide range of applications in scientific research:
作用機序
Thymol exerts its effects through multiple mechanisms:
Antimicrobial Action: Thymol disrupts the cell membranes of bacteria and fungi, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: Thymol inhibits the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
Thymol is often compared with other phenolic compounds such as carvacrol, eugenol, and menthol:
Thymol’s unique combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
5-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7,11H,1-3H3 |
InChIキー |
ODRKDXWJFUCADH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



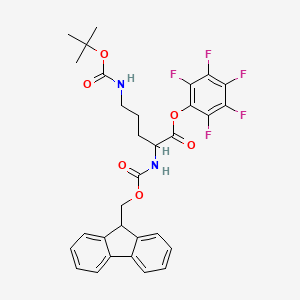

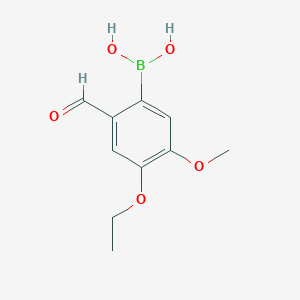

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)


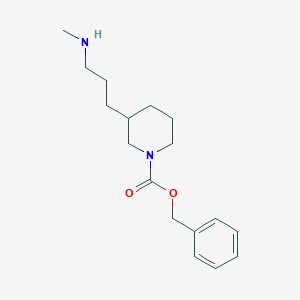
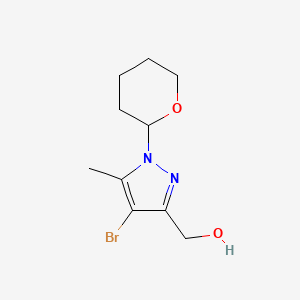
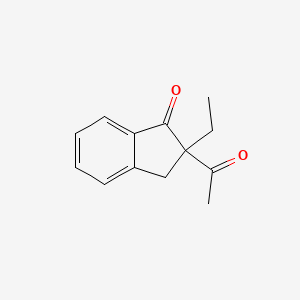
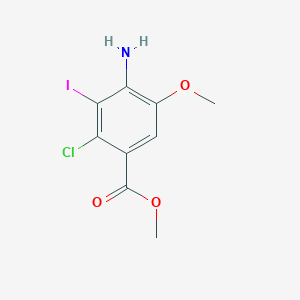
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
